(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene
Description
Properties
CAS No. |
266-28-4 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
benzo[10]annulene |
InChI |
InChI=1S/C14H12/c1-2-4-6-10-14-12-8-7-11-13(14)9-5-3-1/h1-12H |
InChI Key |
INCRMYRLIQNUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C2C=CC=CC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor with the desired conjugated system. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalytic processes to increase the yield and efficiency of the synthesis.
Chemical Reactions Analysis
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene has several scientific research applications. In chemistry, it is used as a model compound to study the properties of conjugated systems and aromaticity. In biology, it can be used to investigate the interactions of aromatic compounds with biological molecules. In medicine, it has potential applications in the development of new drugs and therapeutic agents. In industry, it can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of alternating double bonds, which allows it to interact with different molecular pathways. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Annulenes
Benzo[7]annulene
Benzo[7]annulene, a fused benzene-[7]annulene system, is well-documented in pharmacological research. Its derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities, attributed to interactions with biological targets like tubulin and integrins . For example:
- Anticancer Activity: Chlorinated benzo[7]annulene derivatives (e.g., 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulene) inhibit tubulin polymerization and induce apoptosis in cancer cells (IC₅₀ values in nanomolar ranges) .
- Synthetic Accessibility : Synthesized via Vilsmeier-Haack formylation using DMF/POCl₃, enabling functionalization at the 8-position .
In contrast, benzo[10]annulene’s larger, nonplanar structure likely reduces aromatic stabilization, diminishing its binding affinity to biological targets unless stabilized by substituents.
[6]Annulene (Benzene) and [8]Annulene
- [6]Annulene (Benzene) : Aromatic, planar, and highly stable due to 6 π-electrons satisfying Hückel’s rule. Serves as a foundational structure in medicinal chemistry .
- [8]Annulene (Cyclooctatetraene): Nonaromatic, adopts a tub-shaped conformation to alleviate angle strain. Less reactive than benzene but used in coordination chemistry .
Benzo[10]annulene shares nonaromaticity with [8]annulene but faces greater strain due to its size, limiting synthetic utility.
Key Research Findings and Challenges
- Electronic Effects : Benzo[7]annulene derivatives with electron-withdrawing groups (e.g., Cl at position 9) show enhanced receptor binding due to increased electrophilicity . Similar strategies could theoretically improve benzo[10]annulene’s reactivity.
- Radical Stability : The benzo[7]annulene radical is resonance-stabilized and implicated in PAH formation during combustion . Benzo[10]annulene radicals may exhibit different stabilization patterns due to larger ring size.
- Synthetic Hurdles: The nonplanarity and strain of [10]annulene complicate synthesis. No methods for benzo[10]annulene are reported, unlike the well-established protocols for benzo[7]annulene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
